

# Cyclopropaneacetic Acid: A Technical Guide for Researchers and Drug Development Professionals

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Cyclopropaneacetic acid*

Cat. No.: *B105668*

[Get Quote](#)

## Introduction: The Strategic Value of the Cyclopropyl Moiety

In the landscape of modern medicinal chemistry and organic synthesis, the cyclopropane ring stands out as a "privileged" structural motif.<sup>[1]</sup> Its inherent ring strain and unique electronic properties impart a range of desirable characteristics to molecules, including increased metabolic stability, enhanced binding affinity to biological targets, and the ability to serve as a bioisostere for other chemical groups.<sup>[1]</sup> **Cyclopropaneacetic acid** (CAS No. 5239-82-7), as a readily accessible carrier of this valuable functionality, has emerged as a critical building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. This guide provides an in-depth exploration of **cyclopropaneacetic acid**, from its fundamental properties and synthesis to its diverse applications, offering field-proven insights for researchers and drug development professionals.

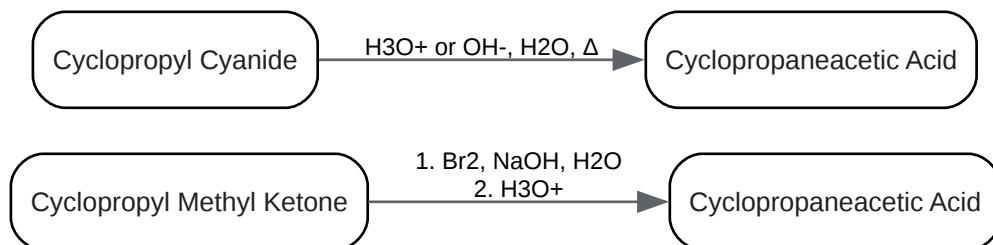
## Physicochemical Properties of Cyclopropaneacetic Acid

A comprehensive understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in research and development. The key properties of **cyclopropaneacetic acid** are summarized in the table below.

| Property          | Value                                       | Source              |
|-------------------|---------------------------------------------|---------------------|
| CAS Number        | 5239-82-7                                   | <a href="#">[2]</a> |
| Molecular Formula | C5H8O2                                      | <a href="#">[2]</a> |
| Molecular Weight  | 100.12 g/mol                                | <a href="#">[2]</a> |
| IUPAC Name        | 2-cyclopropylacetic acid                    | <a href="#">[2]</a> |
| Appearance        | Colorless liquid                            |                     |
| Boiling Point     | 86-87 °C at 9 mmHg                          |                     |
| Density           | 1.076 g/cm <sup>3</sup>                     |                     |
| pKa               | 4.76 ± 0.10 (Predicted)                     |                     |
| Solubility        | Slightly soluble in chloroform and methanol |                     |

## Synthesis of Cyclopropaneacetic Acid: Key Methodologies

The efficient synthesis of **cyclopropaneacetic acid** is crucial for its widespread application. Two common and reliable methods are the hydrolysis of cyclopropyl cyanide and the haloform reaction of cyclopropyl methyl ketone.


### Synthesis via Hydrolysis of Cyclopropyl Cyanide

This method provides a straightforward route to **cyclopropaneacetic acid** from the corresponding nitrile. The overall reaction involves the conversion of the nitrile group to a carboxylic acid through hydrolysis, typically under basic or acidic conditions.

#### Experimental Protocol: Hydrolysis of Cyclopropyl Cyanide

- Step 1: Reaction Setup. In a round-bottomed flask equipped with a reflux condenser, combine cyclopropyl cyanide and an aqueous solution of a strong base, such as sodium hydroxide, or a strong acid, such as sulfuric acid.

- Step 2: Hydrolysis. Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material.
- Step 3: Work-up. After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., HCl) until a pH of approximately 2 is reached. This will protonate the carboxylate salt to form the free carboxylic acid.
- Step 4: Extraction. Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.
- Step 5: Purification. Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure. The crude **cyclopropaneacetic acid** can be further purified by distillation.[3]



[Click to download full resolution via product page](#)

Caption: Synthesis via the Haloform Reaction.

## Applications in Drug Discovery and Organic Synthesis

The unique structural and electronic properties of the cyclopropane ring make **cyclopropaneacetic acid** a valuable building block in several areas of chemical research.

## Medicinal Chemistry: A Scaffold for Bioactive Molecules

The incorporation of a cyclopropane ring can significantly enhance the pharmacological profile of a drug candidate. [1] Cyclopropane derivatives often exhibit improved metabolic stability, increased potency, and reduced off-target effects. [1]

- Conformationally Constrained Amino Acids: **Cyclopropaneacetic acid** serves as a precursor for the synthesis of conformationally constrained amino acid analogues. [4][5] [6]These modified amino acids, when incorporated into peptides, can induce specific secondary structures, such as beta-turns and beta-sheets, which are crucial for biological activity. [5]This conformational rigidity can lead to enhanced binding to target receptors and increased resistance to proteolytic degradation. [4]
- Peptidomimetics: By providing a rigid scaffold, cyclopropane-containing building blocks are instrumental in the design of peptidomimetics. [6]These are molecules that mimic the structure and function of peptides but have improved pharmacokinetic properties, such as better oral bioavailability and longer half-lives.

## Organic Synthesis: A Versatile Intermediate

Beyond its applications in medicinal chemistry, **cyclopropaneacetic acid** is a versatile intermediate in organic synthesis. [7]The carboxylic acid functionality can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, allowing for the construction of more complex molecular architectures.

## Agricultural Chemistry

Cyclopropane-containing compounds have also found applications in agriculture. For instance, some cyclopropane derivatives exhibit insecticidal and herbicidal properties. [1]The structural motifs derived from **cyclopropaneacetic acid** can be explored for the development of new and effective agrochemicals. Additionally, derivatives of cyclopropane carboxylic acids have been investigated for their ability to enhance plant resistance to biotic and abiotic stressors. [8]

## Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **cyclopropaneacetic acid**.

- Hazard Identification: **Cyclopropaneacetic acid** is corrosive and can cause severe skin burns and eye damage. It may also be harmful if swallowed.
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.

- Handling: Work in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.

## Conclusion

**Cyclopropaneacetic acid** is a powerful and versatile building block that offers access to the unique and advantageous properties of the cyclopropane ring. Its applications in medicinal chemistry, particularly in the design of conformationally constrained amino acids and peptidomimetics, highlight its importance in the development of novel therapeutics. A thorough understanding of its synthesis, properties, and handling is essential for researchers and scientists seeking to leverage the strategic benefits of the cyclopropyl moiety in their work.

## References

- Shu, C., et al. (2010). A Simmon-Smith reaction of alkenyl 1,2-bis(boronates)
- Concise Synthesis of Optically Active Cyclopropane  $\beta$ -Amino Acid Derivatives via Olefination of Cyclopropanone Surrog
- Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (n.d.). PubMed Central.
- Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). Docentes FCT NOVA.
- **Cyclopropaneacetic acid** | C5H8O2 | CID 138440. (n.d.). PubChem.
- Novel synthesis method of cyclopropyl cyanide. (n.d.).
- Ketone, cyclopropyl methyl. (n.d.). Organic Syntheses Procedure.
- Incorporation of Conformationally Constrained Beta-Amino Acids Into Peptides. (n.d.). PubMed.
- cyclopropanecarboxylic acid. (n.d.). Organic Syntheses Procedure.
- Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.).
- Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. (2023). PMC - PubMed Central.
- Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the  $\chi$ -Space Control. (n.d.). MDPI.
- 1-(Mercaptomethyl)**cyclopropaneacetic acid** | C6H10O2S | CID 9793825. (n.d.). PubChem.

- Preparation methods of 1-(mercaptomethyl)cyclopropyl acetic acid and intermediate thereof. (n.d.).
- Halogenation of cyclopropyl-methyl ketone. (n.d.).
- An overview of cyclopropenone derivatives as promising bioactive molecules. (2024). PubMed.
- Process for preparing 1-(mercaptomethyl)**cyclopropaneacetic acid**, a useful intermediate in the preparation of montelukast and salts thereof. (n.d.).
- Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. (n.d.). PMC - NIH.
- Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. (2020). Life Chemicals.
- Biologically Active Cyclopropanes and Cyclopropenes. (n.d.). Semantic Scholar.
- Halоform Reaction of Methyl Ketones. (2020). Master Organic Chemistry.
- Solvent Properties of Glacial Acetic Acid in Pesticide Formulation. (n.d.).
- 2-(1-(Hydroxymethyl)cyclopropyl)acetic acid | C6H10O3 | CID 22404474. (n.d.). PubChem.
- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (n.d.). MDPI.
- Building blocks pour la synthèse organique. (n.d.). Minakem.
- Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. (2023). PMC - NIH.
- 200 Years of The Haloform Reaction: Methods and Applic
- Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. (n.d.). ChemRxiv.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 2. Cyclopropaneacetic acid | C5H8O2 | CID 138440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Concise Synthesis of Optically Active Cyclopropane  $\beta$ -Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Incorporation of conformationally constrained beta-amino acids into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cyclopropaneacetic Acid: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b105668#cyclopropaneacetic-acid-cas-number-lookup>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)